molecular formula C6H8BrNOS B8535588 1-(2-Bromo-4-methylthiazol-5-yl)ethanol

1-(2-Bromo-4-methylthiazol-5-yl)ethanol

Cat. No. B8535588
M. Wt: 222.11 g/mol
InChI Key: JZNKWTFPCFWIQP-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a mixture of 2-bromo-4-methylthiazole-5-carbaldehyde of preparation 98 (1.8 g, 8.8 mmol) in dry THF (50 mL) was added dropwise MeMgBr in Et2O (3M, 2.9 mL, 8.8 mmol) at −40° C. under N2. After the addition, the mixture was stirred at room temperature for 1 hr. TLC (petroleum ether/EtOAc=5:1) showed most of the starting material was consumed. To the reaction mixture was added saturated NH4Cl (60 mL). The mixture was extracted with EtOAc (50 mL×2). The combined organic layers were washed with brine (80 mL), dried over sodium sulfate and concentrated in vacuum. The residue was purified by a Biotage silica gel cartridge (EA/PE 48%, Rf=0.5) to give the title compound as a yellow oil (1.7 g, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
98
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([CH:8]=[O:9])=[C:5]([CH3:7])[N:6]=1.C[Mg+].[Br-].[CH3:13]COCC>C1COCC1>[Br:1][C:2]1[S:3][C:4]([CH:8]([OH:9])[CH3:13])=[C:5]([CH3:7])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=C(N1)C)C=O
Name
98
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
2.9 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
To the reaction mixture was added saturated NH4Cl (60 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (50 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by a Biotage silica gel cartridge (EA/PE 48%, Rf=0.5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1SC(=C(N1)C)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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